(R)-Piperazine-2-carbonitrile hydrochloride
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Overview
Description
®-Piperazine-2-carbonitrile hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperazine-2-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable diamine with a nitrile compound under controlled conditions. For instance, the cyclization of 1,2-diaminoethane with cyanogen bromide can yield piperazine-2-carbonitrile, which can then be resolved into its enantiomers using chiral resolution techniques .
Industrial Production Methods
Industrial production of ®-Piperazine-2-carbonitrile hydrochloride often involves continuous flow synthesis techniques to ensure high yield and purity. The process may include the use of high-temperature reactors and specific catalysts to facilitate the cyclization and resolution steps efficiently .
Chemical Reactions Analysis
Types of Reactions
®-Piperazine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Piperazine-2-carboxylic acid.
Reduction: Piperazine-2-methanol.
Substitution: N-alkylpiperazine derivatives.
Scientific Research Applications
®-Piperazine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-Piperazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Properties
Molecular Formula |
C5H10ClN3 |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(2R)-piperazine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-2,4H2;1H/t5-;/m0./s1 |
InChI Key |
OQJFUZBRNHJWRO-JEDNCBNOSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C#N.Cl |
Canonical SMILES |
C1CNC(CN1)C#N.Cl |
Origin of Product |
United States |
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